N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-Chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-chloro-2-methylphenyl group at the N-terminus and a 1,2,4-triazole core substituted with furan-2-ylmethyl and pyridin-3-yl moieties. The sulfur atom at the 3-position of the triazole ring links to an acetamide side chain, a structural motif associated with diverse biological activities, including anti-inflammatory and antimicrobial properties .
Synthesis of analogous compounds typically involves alkylation of triazole-3-thiol precursors with α-chloroacetamides in alkaline conditions (e.g., KOH/ethanol) .
Properties
Molecular Formula |
C21H18ClN5O2S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18ClN5O2S/c1-14-10-16(22)6-7-18(14)24-19(28)13-30-21-26-25-20(15-4-2-8-23-11-15)27(21)12-17-5-3-9-29-17/h2-11H,12-13H2,1H3,(H,24,28) |
InChI Key |
KQRMKGRPDRLTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the chloro group in the starting material can be replaced by a nucleophilic triazole derivative.
Cyclization Reactions: The formation of the triazole ring is often achieved through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to promote ring closure.
Sulfur Incorporation:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and sulfanyl groups can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper catalysts.
Major Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the triazole moiety in N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests potential effectiveness against various bacterial strains. A study demonstrated that similar triazole derivatives showed activity against resistant bacterial strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases such as asthma and arthritis . The structural characteristics of the compound allow it to interact effectively with the enzyme's active site.
Anticancer Research
Cytotoxic Activity
this compound has shown promise in anticancer research. Various derivatives of triazole compounds have been synthesized and tested against human cancer cell lines, indicating cytotoxic effects. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells . The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.
Agricultural Applications
Pesticidal Properties
The structural features of this compound suggest potential applications in agrochemicals as pesticides or herbicides. Compounds with similar triazole frameworks have been found to possess fungicidal and herbicidal activities. This opens avenues for developing new agricultural products that can help manage crop diseases and pests effectively .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and sulfanyl group are key functional groups that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Chloro and Methyl Substitutions
The target compound features a 4-chloro-2-methylphenyl group, whereas analogs such as N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the 2-methyl with a 2-methoxy group and introduce a 5-methyl substitution .
Halogen and Electron-Withdrawing Groups
Compounds like N-(4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () substitute chloro with fluoro on the phenyl ring. Fluorine’s electronegativity can improve metabolic stability and binding affinity to hydrophobic pockets in target proteins .
Triazole Ring Modifications
Pyridine and Furan Substituents
The pyridin-3-yl group in the target compound contrasts with pyridin-4-yl in analogs (e.g., ). Pyridine orientation influences π-π stacking and hydrogen bonding; pyridin-3-yl may engage in distinct interactions compared to pyridin-4-yl, affecting receptor selectivity .
Amino vs. Alkyl/Aryl Substituents
Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () replace the furanmethyl and pyridyl groups with an amino group. These compounds exhibit anti-exudative activity in rodent models, suggesting that amino groups may enhance anti-inflammatory effects but reduce antimicrobial potency compared to bulkier substituents .
Anti-Inflammatory and Anti-Exudative Effects
Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring and heterocyclic triazole substituents (e.g., pyridyl, furyl) demonstrate enhanced anti-exudative activity. For example, 15 out of 21 tested derivatives in showed significant activity, with some outperforming diclofenac sodium . The target compound’s 4-chloro-2-methylphenyl group likely contributes to similar efficacy, though experimental validation is needed.
Antimicrobial and Antioxidant Profiles
Derivatives with pyridin-4-yl and aryl carbamoyl groups () exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against E. coli, S. aureus). The target compound’s pyridin-3-yl and furanmethyl groups may offer distinct interaction profiles with bacterial enzymes, though direct comparisons are absent in the evidence .
Comparative Data Table
Biological Activity
N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Chloro and methyl groups on the phenyl ring.
- A furan and pyridine moiety linked through a triazole scaffold.
The molecular formula is with a CAS number of 573942-32-2 .
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit specific enzymes involved in cellular processes. For instance, some derivatives have shown inhibitory effects on proteases, which are vital in viral replication .
- Antiviral Activity : The presence of the furan and pyridine rings may contribute to antiviral properties by disrupting viral replication pathways .
- Cytotoxic Effects : Certain analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential use in oncology .
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral proteases | |
| Cytotoxicity | Against HeLa and HepG2 cells | |
| Enzyme Inhibition | Various proteases | |
| Antimicrobial | Broad-spectrum activity |
Case Study 1: Antiviral Properties
A study evaluating the antiviral efficacy of related compounds demonstrated that triazole derivatives could significantly inhibit viral replication in vitro. The compound's ability to interfere with protease activity was highlighted as a key factor in its antiviral action .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were tested against several cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil, with enhanced potency observed in certain cell types .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological effects. Modifications to the substituents on the triazole ring have been shown to enhance both antiviral and anticancer activities. For instance, compounds with specific pyridine substitutions demonstrated improved efficacy against cancer cell lines .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
The compound is synthesized via a multi-step process involving alkylation and condensation reactions. Key steps include:
- Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH .
- Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring into a pyrolium fragment, enhancing structural diversity .
- Purification via recrystallization from ethanol/water mixtures to achieve >90% purity. Yield optimization requires precise stoichiometric ratios and temperature control (70–80°C for alkylation) .
Q. How is anti-exudative activity evaluated, and what in vivo models are used?
Anti-exudative activity is assessed using a rat formalin-induced edema model. Key protocols include:
Q. What analytical techniques confirm the compound’s structural integrity?
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the triazole and acetamide moieties.
- HPLC-MS for purity assessment and molecular ion ([M+H]+) confirmation.
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Advanced Research Questions
Q. How do structural modifications at the phenyl, furan, and pyridine substituents influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Chlorine at the 4th position of the phenyl ring enhances anti-exudative activity by increasing lipophilicity and membrane penetration .
- Furan-2-ylmethyl at the triazole’s 4th position improves binding to inflammatory targets (e.g., COX-2) due to π-π stacking interactions .
- Pyridin-3-yl at the 5th position introduces hydrogen-bonding potential, critical for enzyme inhibition . Substitutions like methoxy or nitro groups reduce activity, suggesting steric hindrance or electronic effects .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:
- Pharmacokinetic profiling (e.g., plasma half-life, Cmax) in rodent models to identify rapid clearance .
- Prodrug strategies (e.g., esterification of the acetamide group) to enhance metabolic stability .
- Molecular dynamics simulations to predict binding affinity to serum proteins (e.g., albumin) and optimize solubility .
Q. What advanced techniques validate crystallographic and thermal stability properties?
- Single-crystal X-ray diffraction resolves the compound’s 3D conformation, confirming the triazole ring’s planar geometry and intermolecular hydrogen bonds (e.g., N–H···S interactions) .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (>200°C) and phase transitions, ensuring stability under storage conditions .
Q. What strategies improve metabolic stability without compromising activity?
- Isosteric replacement : Substituting the furan oxygen with a bioisostere (e.g., thiophene) reduces oxidative metabolism .
- Deuterium incorporation at metabolically vulnerable C–H bonds (e.g., pyridine ring) slows hepatic clearance .
- Microsomal incubation assays (using rat liver microsomes) identify major metabolites for targeted structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
